Succinyl-alanyl-alanine-4-nitroanilide

Descripción

Contextualization within Chromogenic Peptide Substrates for Proteases

Succinyl-alanyl-alanine-4-nitroanilide belongs to a class of compounds known as chromogenic peptide substrates. These synthetic molecules are ingeniously designed to mimic the natural substrates of proteolytic enzymes, or proteases. nih.govnih.gov The core structure of these substrates consists of a short peptide sequence, which provides specificity for a particular enzyme, linked to a chromophore—a chemical group that changes color upon cleavage. nih.gov

The fundamental principle behind their use is simple yet powerful: in their intact form, these substrates are colorless. moleculardepot.com However, when a specific protease recognizes and cleaves the peptide bond linking the peptide sequence to the chromophore, the chromophore is released. nih.gov This liberated molecule is colored, and the intensity of this color, which can be measured spectrophotometrically, is directly proportional to the rate of the enzymatic reaction. nih.govnih.gov

The most commonly used chromophore in this context is p-nitroaniline (pNA). nih.govbiosynth.com When cleaved from the peptide, p-nitroaniline exhibits a distinct yellow color, with an absorbance maximum typically measured at 405 or 410 nm. nih.govbiosynth.com This allows for a continuous and real-time monitoring of enzyme activity, making chromogenic substrates invaluable tools in enzymology. nih.gov The specificity of the assay is determined by the amino acid sequence of the peptide portion of the substrate. nih.gov

Historical Development and Significance in Enzymology

The advent of chromogenic peptide substrates in the early 1970s marked a significant advancement in biochemical and clinical research, particularly in the study of the coagulation system. nih.govworthingtonweb.com Prior to their development, enzyme assays were often complex and less direct. The introduction of these synthetic substrates provided a more convenient, reproducible, and sensitive method for enzyme quantification. worthingtonweb.com

The development of Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide can be traced to this era of innovation. A pivotal 1974 publication by Bieth, Spiess, and Wermuth described the synthesis and application of this tri-alanine peptide linked to p-nitroanilide as a highly sensitive and convenient substrate specifically for elastase. nih.govscispace.comscirp.org This work built upon earlier research into the action of elastase on p-nitroanilide substrates. nih.gov The choice of the three consecutive L-alanine residues was particularly significant, as it conferred a high degree of specificity for elastase, an enzyme known to preferentially cleave peptide bonds C-terminal to small, neutral amino acids like alanine (B10760859). scispace.com This new substrate was noted for its virtual lack of reactivity with other common proteases like trypsin and chymotrypsin (B1334515), a critical feature for accurate elastase measurement in complex biological samples. scispace.com

Overview of Research Utility in Protease Activity Assessment

The primary research utility of this compound lies in its application as a specific substrate for assaying elastase activity. nih.govsigmaaldrich.com It has been widely employed to determine the activity of elastase from various sources, most notably human leukocyte elastase and porcine pancreatic elastase. nih.govsigmaaldrich.com The assay involves incubating the enzyme with the substrate and measuring the rate of p-nitroaniline release spectrophotometrically. nih.govsigmaaldrich.com This straightforward and reliable method has facilitated numerous studies on elastase kinetics, inhibition, and its role in physiological and pathological processes.

Beyond its principal use with elastase, this substrate has also found applications in the study of other proteases that exhibit elastase-like activity. For instance, it has been used to detect and characterize metalloendopeptidases in human serum and an elastase substrate-hydrolyzing activity in human bile. nih.govnih.gov Furthermore, its utility extends to screening for potential enzyme inhibitors, where a decrease in the rate of color development indicates the inhibitor's efficacy. nih.gov The compound's versatility and specificity have made it a staple reagent in laboratories focused on protease biology, contributing to advancements in areas ranging from basic enzymology to clinical diagnostics. worthingtonweb.comnih.gov

Detailed Research Findings

The utility of this compound and related compounds is underscored by specific data from various research applications.

| Substrate | Enzyme(s) Studied | Research Context | Key Finding | Reference |

|---|---|---|---|---|

| N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | Leukocyte Elastase | Determination of enzyme activity. | Used as a substrate to measure the activity of leukocyte elastase by monitoring the formation of p-nitroaniline. | sigmaaldrich.com |

| N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | Elastase-like enzymes | Characterization of enzymes in human serum. | Helped identify and characterize two elastase-like enzymes in the sera of patients with hepatobiliary disorders. | nih.gov |

| N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | Elastase substrate-hydrolyzing activity | Analysis of human bile. | Detected a metal-dependent activity in human hepatic bile capable of hydrolyzing the substrate. | nih.gov |

| N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | Elastase, Subtilisin | General protease substrate. | A chromogenic substrate for proteases such as elastase and subtilisin. | merckmillipore.com |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase, Pancreatic Elastase | Substrate specificity studies. | Demonstrated significantly higher specificity for human neutrophil elastase (kcat/Km = 120,000) compared to pancreatic elastase (kcat/Km = 2,700). | sigmaaldrich.com |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₅N₅O₈ | scispace.comgatech.edu |

| Molecular Weight | 451.43 g/mol | scispace.comgatech.edu |

| Appearance | Powder | scispace.com |

| Solubility | Soluble in DMF (25 mg/mL) and DMSO. | nih.gov |

| Storage Temperature | 2-8 °C | nih.gov |

Propiedades

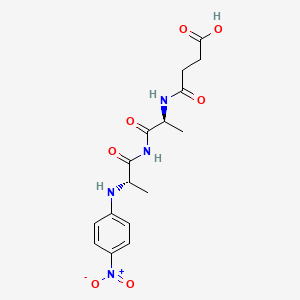

IUPAC Name |

4-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c1-9(17-11-3-5-12(6-4-11)20(26)27)15(24)19-16(25)10(2)18-13(21)7-8-14(22)23/h3-6,9-10,17H,7-8H2,1-2H3,(H,18,21)(H,22,23)(H,19,24,25)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCSTUPZDLYLHH-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209929 |

Source

|

| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-66-1 |

Source

|

| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061043661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications for Research Purposes

Principles of Peptide Synthesis for N-Terminal Succinylated 4-Nitroanilides

The construction of these specialized peptides primarily relies on established methods of peptide synthesis, which are adapted to accommodate the unique terminal groups. The overarching goal is to assemble a specific amino acid sequence and then cap the ends with a succinyl group at the N-terminus and a 4-nitroanilide group at the C-terminus.

Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for creating peptides in a laboratory setting. chempep.com The fundamental principle of SPPS involves building a peptide chain sequentially while one end of the peptide is covalently attached to an insoluble solid support, typically a resin. chempep.combachem.com This approach simplifies the entire process by allowing excess reagents and soluble by-products to be washed away by simple filtration, while the growing peptide chain remains immobilized on the resin. bachem.com

The synthesis proceeds from the C-terminus to the N-terminus. chempep.com A typical synthesis cycle in an Fmoc-based strategy, which is commonly used for these compounds, consists of four main steps: chempep.combachem.com

Nα-Protecting Group Cleavage: The temporary N-terminal protecting group, most often the fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a mild base, typically a solution of piperidine in an organic solvent. chempep.com This exposes a free amine group on the N-terminal amino acid.

Washing: The resin is thoroughly washed to remove the cleavage agent and any by-products.

Coupling: The next Fmoc-protected amino acid is activated and added to the resin, forming a new peptide bond with the exposed amine group.

Washing: The resin is washed again to remove any unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence, such as alanyl-alanine, is fully assembled on the solid support.

The incorporation of the terminal groups requires specific chemical steps. For the C-terminal 4-nitroanilide, a common and efficient strategy is to use a pre-formed building block where the 4-nitroanilide is already attached to the first amino acid (e.g., Fmoc-Alanine-4-nitroanilide). nih.gov This entire unit can then be anchored to a suitable resin, such as a 2-chlorotritylchloride resin, through a side-chain functional group if available, or used as the starting point for chain elongation. nih.gov This method avoids the often-difficult step of attaching the 4-nitroanilide to a fully formed peptide.

N-terminal succinylation is typically performed as the final step of the synthesis while the peptide is still attached to the solid support. After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the exposed free amine of the N-terminal alanine (B10760859) is reacted with succinic anhydride. This reaction forms an amide bond, attaching the succinyl group and completing the synthesis of the target molecule, Succinyl-alanyl-alanine-4-nitroanilide, on the resin. The completed peptide is then cleaved from the solid support using a strong acid, such as trifluoroacetic acid, purified, and lyophilized.

Design and Synthesis of Analogs for Substrate Specificity Profiling

This compound is part of a larger family of synthetic substrates used to map the substrate specificity of various proteases. By systematically altering the structure of the peptide, researchers can determine which amino acid sequences and terminal features are preferentially recognized and cleaved by a specific enzyme.

The length and composition of the amino acid sequence are critical determinants of enzyme specificity. Different proteases have unique active site pockets that accommodate specific amino acid residues. By synthesizing a library of substrates with varied sequences, one can identify the optimal substrate for a given enzyme.

For example, while the tripeptide Succinyl-Ala-Ala-Ala-p-nitroanilide is a commonly used substrate for assaying elastase activity sigmaaldrich.com, extending the chain to a tetrapeptide can completely change the enzyme target. The tetrapeptide N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a well-known substrate for chymotrypsin (B1334515) and human leukocyte cathepsin G, but it is not hydrolyzed by human leukocyte elastase. biosynth.comsigmaaldrich.com This demonstrates how the addition of proline and phenylalanine residues creates a sequence recognized by the chymotrypsin-like active sites of these enzymes.

Further variations have been synthesized for research purposes, allowing for the screening of different enzymes. The synthesis of a set of tetrapeptides with the general structure Suc-Ala-Phe-Pro-Xaa-NH-Np, where 'Xaa' represents a variety of different amino acids, has been used to probe the specificity of enzymes like the protease subtilisin Carlsberg. nih.govnih.gov

The following table illustrates how variations in peptide sequence create substrates for different enzymes.

| Substrate Sequence | Peptide Length | Primary Enzyme Target(s) |

|---|---|---|

| Succinyl-Ala-Ala-Ala-pNA | Tripeptide | Elastase sigmaaldrich.com |

| Succinyl-Ala-Ala-Pro-Phe-pNA | Tetrapeptide | Chymotrypsin, Cathepsin G biosynth.comsigmaaldrich.com |

The C-terminal 4-nitroanilide group is the chromogenic reporter. The amide bond linking it to the C-terminal amino acid is the target for enzymatic cleavage. Upon hydrolysis by the target protease, the colorless substrate releases 4-nitroaniline, a molecule that has a distinct yellow color in solution, which can be quantified by measuring its absorbance at or near 410 nm. This color change provides a direct and continuous way to monitor the rate of the enzymatic reaction. These terminal modifications are therefore essential for converting a simple peptide sequence into a functional tool for enzyme kinetics.

Enzymatic Hydrolysis Kinetics and Mechanisms

Substrate Specificity Profiling of Succinyl-alanyl-alanine-4-nitroanilide

The utility of this compound as a substrate is defined by its susceptibility to cleavage by various proteases. The rate of hydrolysis, characterized by the Michaelis-Menten constants (Km) and catalytic rate constants (kcat), provides insight into the substrate specificity of each enzyme.

Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, readily hydrolyzes this compound. This substrate has been instrumental in characterizing the extended substrate binding site of HNE. The interaction is efficient, as indicated by the kinetic parameters determined in seminal studies.

A key study by Nakajima and colleagues in 1979 systematically investigated a series of p-nitroanilide substrates to map the binding sites of HNE. researchgate.net Their findings for the hydrolysis of Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide by HNE are summarized in the table below.

Kinetic Parameters of Human Neutrophil Elastase with this compound

| Parameter | Value |

|---|---|

| Km (mM) | 1.1 |

| kcat (s⁻¹) | 28 |

| kcat/Km (M⁻¹s⁻¹) | 25,000 |

Data from Nakajima et al., 1979. The study was conducted at pH 7.5. researchgate.net

These values indicate a high catalytic efficiency of HNE for this substrate, making it a reliable and sensitive tool for assaying HNE activity. researchgate.net The enzyme is thought to interact with at least five residues of a substrate, and the trialanine sequence of this substrate fits well within the enzyme's binding pocket. researchgate.net

Porcine Pancreatic Elastase (PPE)

Porcine Pancreatic Elastase (PPE) is another well-characterized serine protease for which this compound is a widely used substrate. The synthesis and initial application of this substrate for elastase assays were described by Bieth et al. in 1974. scielo.brfrontiersin.orgmdpi.comoup.comcdnsciencepub.com This work established the compound as a highly sensitive and convenient tool for elastase studies.

The hydrolysis of this compound by PPE proceeds via a mechanism involving an acyl-enzyme intermediate. The kinetic parameters reveal a strong interaction between the enzyme and the substrate.

Kinetic Parameters of Porcine Pancreatic Elastase with this compound

| Parameter | Value |

|---|---|

| Km (mM) | 0.93 |

| kcat (s⁻¹) | 1.9 |

| kcat/Km (M⁻¹s⁻¹) | 2,043 |

Kinetic constants for the hydrolysis of N-succinyl-(L-Ala)3-p-nitroanilide under specified conditions (at 25 °C and pH 8.0). rsc.org

The data highlights the utility of this substrate in detailed kinetic analyses of PPE, allowing for the investigation of inhibition mechanisms and the structural basis of enzyme-inhibitor interactions. rsc.org

Chymotrypsin-like Serine Proteases

The interaction of this compound with chymotrypsin-like serine proteases is more varied. While chymotrypsin (B1334515) itself shows some activity towards p-nitroanilide substrates, its efficiency with the trialanine sequence is significantly lower compared to elastases. rsc.orglibretexts.orgnih.govnih.gov The specificity of chymotrypsin is primarily directed towards substrates with large hydrophobic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) at the P1 position, which is the amino acid residue contributing the carboxyl group to the cleaved peptide bond.

Studies investigating the kinetics of α-chymotrypsin with various p-nitroanilide substrates indicate that the enzyme's conformational changes play a role in the formation of the tetrahedral intermediate during acylation. rsc.org However, specific Km and kcat values for the hydrolysis of this compound by chymotrypsin are not prominently reported in the literature, suggesting it is not an optimal substrate for this class of enzymes.

Interestingly, a study on enzymes associated with human high-density lipoproteins identified a "tri-alanyl peptidase" activity that cleaves Succinyl-trialanine p-nitroanilide sequentially. nih.govcapes.gov.br This suggests that other, non-chymotrypsin-like proteases can also process this substrate.

Subtilisin A from Bacillus licheniformis

Research on the substrate specificity of subtilisins (B1170691) often employs substrates with a Phenylalanine residue at the P1 position, such as N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide, which is considered an authentic substrate for subtilisin. caltech.eduufrj.brliverpool.ac.uk The preference of subtilisin for different amino acids at the P1 position has been extensively studied, with a general inclination towards hydrophobic residues. mdpi.com While the trialanine substrate is cleaved, the efficiency is likely lower than that of preferred sequences. scirp.org

Cathepsin G

Cathepsin G, a serine protease found in neutrophils, exhibits a dual, chymotrypsin- and trypsin-like substrate specificity. nih.govnih.govnih.gov Despite this, this compound is not a substrate for Cathepsin G. researchgate.net

Instead, the preferred chromogenic substrate for assaying Cathepsin G activity is N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. frontiersin.orgufrj.brnih.govnih.govacs.org The presence of a Phenylalanine residue at the P1 position is critical for recognition and cleavage by Cathepsin G. This highlights the stringent substrate specificity of Cathepsin G and demonstrates that even a seemingly minor change in the peptide sequence of the substrate can completely abolish hydrolysis.

Astacin (B162394) and Other Metalloproteinases

Astacins are a family of zinc-dependent metalloendopeptidases. liverpool.ac.ukresearchgate.netnih.govnih.govfrontiersin.org this compound has been reported to be a substrate for astacin, a crayfish zinc-endopeptidase. scirp.org This is noteworthy as arylamidase activity is not commonly associated with metalloproteinases, unlike serine proteases. liverpool.ac.uknih.gov

The ability of astacin to cleave the arylamide bond in this substrate points to a broader substrate specificity than initially presumed for this class of enzymes. However, detailed kinetic parameters (Km and kcat) for the hydrolysis of this compound by astacin are not extensively documented in the available literature. Further research is required to fully characterize the kinetics and mechanism of this interaction.

Kinetic Characterization of Hydrolysis

The enzymatic hydrolysis of this compound is typically analyzed using Michaelis-Menten kinetics, where key parameters are determined to describe the enzyme's efficiency and its affinity for the substrate.

The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are fundamental parameters in enzyme kinetics. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated.

The determination of these constants for the hydrolysis of this compound involves measuring the initial reaction rates at various substrate concentrations. asm.org These data are then fitted to the Michaelis-Menten equation, often through non-linear regression analysis, to calculate Km and Vmax. core.ac.ukasm.org The kcat can then be derived if the enzyme concentration is known. Lineweaver-Burk plots, which plot the reciprocal of velocity (1/V) against the reciprocal of substrate concentration (1/[S]), are also commonly used to visualize and determine these kinetic parameters. mdpi.comnih.gov

While specific values are highly dependent on the particular enzyme and reaction conditions, studies on fungal keratinases using a similar substrate, N-succinyl-Ala-Ala-Pro-Phe-pNA, have highlighted the utility of these parameters in comparing enzymatic efficiency. For instance, the keratinase from Paecilomyces marquandii was noted for having a particularly low Km value, signifying high affinity for the substrate compared to other microbial keratinases. asm.org

Table 1: Methods for Determining Michaelis-Menten Parameters

| Method | Description | Common Application |

|---|---|---|

| Non-linear Regression | Direct fitting of initial velocity vs. substrate concentration data to the Michaelis-Menten equation. | Considered the most accurate method for determining Km and Vmax. core.ac.ukasm.org |

| Lineweaver-Burk Plot | A double reciprocal plot (1/V vs. 1/[S]) that linearizes the Michaelis-Menten equation. | Used for visualizing inhibition types and determining kinetic parameters. mdpi.comnih.gov |

| Dixon Plot | A graphical method used to determine the inhibitor dissociation constant (Ki) and the type of inhibition. | Primarily used in enzyme inhibition studies. nih.gov |

Kinetic analyses of enzymes using this compound are based on measuring the initial velocity (v₀) of the reaction. This is the rate of reaction at the very beginning, before the substrate concentration has changed significantly and before product accumulation can cause feedback inhibition. The rate of hydrolysis is monitored by measuring the increase in absorbance at approximately 410 nm, which corresponds to the release of the chromophore p-nitroaniline. core.ac.uktandfonline.commdpi.com

Under steady-state assumptions, the concentration of the enzyme-substrate complex is considered constant over the period of measurement. This allows the application of the Michaelis-Menten model to describe the relationship between the initial rate, substrate concentration, and the kinetic constants Km and Vmax. acs.org In some cases, particularly with serine proteases, a "burst" or pre-steady-state phase can be observed, where an initial rapid release of product occurs before the reaction settles into a slower, linear steady-state rate. moleculardepot.com

The rate of enzymatic hydrolysis of this compound is highly sensitive to environmental conditions such as pH, temperature, and ionic strength, as these factors directly affect the enzyme's structure and catalytic activity.

pH: Most assays using this substrate are conducted in buffer systems to maintain a constant pH, typically in the neutral to alkaline range. For example, Tris-HCl buffer at pH 8.0 or 8.2 is commonly used for elastase and trypsin assays. tandfonline.commdpi.commdpi-res.com The optimal pH depends on the specific enzyme being studied, as it affects the ionization state of amino acid residues in the active site.

Temperature: Temperature influences the rate of reaction, with higher temperatures generally increasing the rate up to an optimum point, beyond which the enzyme begins to denature. A common temperature for these assays is 37°C. tandfonline.com

Ionic Strength: The ionic strength of the buffer solution can have a profound effect on the reaction rate. A study on pancreatic elastase demonstrated that the rate of hydrolysis of N-succinyl-trialanine-p-nitroanilide could be increased by a factor of 20 in the presence of 5 M NaCl. researchgate.net This suggests that high ionic strength can significantly modulate the enzyme's catalytic efficiency, allowing for more sensitive detection of enzyme activity. researchgate.net

This compound is a standard substrate for studying enzyme inhibition kinetics, allowing for the characterization of different modes of inhibition, including competitive, non-competitive, and mixed inhibition. mdpi.com

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the enzyme's active site. Zerumbone, for example, has been shown to be a competitive inhibitor of butyrylcholinesterase (BChE). nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency but not its substrate binding. This results in a decrease in Vmax with no change in Km. Phlorotannins have been identified as non-competitive inhibitors of BACE1, and the synthetic molecule SbO4L acts as a non-competitive, allosteric inhibitor of thrombin. acs.orgmdpi-res.com Zerumbone also acts as a non-competitive inhibitor against acetylcholinesterase (AChE). nih.gov

Mixed Inhibition: This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. An extract from Syzygium nervosum flower buds was found to exert a mixed competitive-uncompetitive inhibition on elastase activity. mdpi.com

Other Inhibitors: Metalloproteases that hydrolyze this substrate are characteristically inhibited by chelating agents like EDTA and 1,10-phenanthroline (B135089). core.ac.uk The enzyme from rheumatoid synovial fluid is also known to be metal-dependent. moleculardepot.com

Table 2: Examples of Enzyme Inhibition with this compound as Substrate

| Inhibitor | Enzyme | Mode of Action | Reference(s) |

|---|---|---|---|

| Syzygium nervosum extract | Elastase | Mixed (Competitive-Uncompetitive) | mdpi.com |

| Zerumbone | Acetylcholinesterase (AChE) | Non-competitive | nih.gov |

| Zerumbone | Butyrylcholinesterase (BChE) | Competitive | nih.gov |

Mechanistic Insights into Enzymatic Cleavage

Studies on the hydrolysis of this compound have revealed a sequential cleavage mechanism by certain enzymes. Research on an endopeptidase from human kidney showed that the enzyme does not directly release p-nitroaniline. Instead, it cleaves the peptide bond between the second and third alanine (B10760859) residues. jst.go.jp

This initial cleavage results in the formation of two products: Succinyl-dialanine (Succinyl-Ala-Ala) and alanine-p-nitroanilide (Ala-pNA). jst.go.jp The release of the p-nitroaniline chromophore then requires the action of a second enzyme, an aminopeptidase (B13392206), which subsequently hydrolyzes alanine-p-nitroanilide to produce alanine and free p-nitroaniline. This two-step process highlights the substrate's utility in differentiating between endopeptidase and aminopeptidase activities.

Role of Catalytic Triad (B1167595) in Serine Proteases

The catalytic activity of serine proteases is fundamentally dependent on a conserved structure known as the catalytic triad. wikipedia.org This triad, located in the enzyme's active site, consists of three key amino acid residues: a serine (Ser), a histidine (His), and an aspartate (Asp). wikipedia.orggonzaga.edu While the order of these residues in the primary amino acid sequence can differ between protease families, such as the chymotrypsin and subtilisin families, their spatial arrangement within the active site is remarkably similar. nih.gov This convergence of structure highlights a highly efficient and evolutionarily favored mechanism for peptide bond hydrolysis. wikipedia.org

The mechanism unfolds in a precise, stepwise manner. gonzaga.edu The process is initiated by the histidine residue, which, acting as a general base, accepts a proton from the hydroxyl group of the serine residue. gonzaga.edunih.gov This proton transfer makes the serine's oxygen atom a potent nucleophile. wikipedia.orgresearchgate.net The now nucleophilic serine attacks the carbonyl carbon of the peptide bond in the substrate, this compound. gonzaga.edunih.gov

This attack forms a transient, unstable structure called a tetrahedral intermediate, which is stabilized by a region of the active site known as the 'oxyanion hole'. researchgate.net The aspartate residue in the triad plays a crucial role by electrostatically stabilizing the positively charged histidine, thereby increasing its ability to act as a base. nih.govresearchgate.net The tetrahedral intermediate then collapses, leading to the cleavage of the peptide bond. nih.gov The process proceeds through a "ping-pong" mechanism where an acyl-enzyme intermediate is formed. wikipedia.orggonzaga.edu Subsequently, a water molecule enters the active site, and, facilitated by the histidine (now acting as an acid), it hydrolyzes the acyl-enzyme intermediate, releasing the final product and regenerating the enzyme for another catalytic cycle. gonzaga.edu

Release of p-Nitroaniline as a Chromogenic Reporter

This compound is classified as a chromogenic substrate. nih.gov This is because one of its hydrolysis products, p-nitroaniline (PNA), is a chromophore—a molecule that absorbs light in the visible spectrum. sigmaaldrich.comscbt.com The intact substrate is nearly colorless, but upon enzymatic cleavage of the amide bond between the alanine and the p-nitroaniline moiety, the free p-nitroaniline is released. sigmaaldrich.comnih.gov

The liberated p-nitroaniline imparts a yellow color to the solution, and the intensity of this color is directly proportional to the amount of product formed. sigmaaldrich.commdpi.com This change in color can be accurately quantified using a spectrophotometer. nih.gov Enzyme activity is typically measured by monitoring the rate of increase in absorbance at or near 405-410 nm. nih.govsigmaaldrich.commdpi.com This wavelength is chosen because it allows for the sensitive detection of p-nitroaniline while minimizing interference from the absorbance of the unhydrolyzed substrate. sigmaaldrich.com

The use of p-nitroanilide-derivatized peptides provides a continuous and convenient method for assaying protease activity. sigmaaldrich.comnih.gov It allows researchers to determine key kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), by measuring the reaction rate at various substrate concentrations. researchgate.netnih.gov

Below is a table of kinetic parameters for the hydrolysis of a similar substrate by the serine protease α-chymotrypsin, demonstrating the data that can be obtained using this method.

| Substrate | Enzyme | KM (mM) | kcat (s-1) |

| N-glutaryl-L-phenylalanine p-nitroanilide | α-Chymotrypsin | Varies with conditions | Varies with conditions |

Data derived from studies on the hydrolysis of N-glutaryl-L-phenylalanine p-nitroanilide by α-chymotrypsin, as specific values for this compound were not available in the provided search results. The kinetic constants are known to be influenced by factors such as surfactant concentration. researchgate.netnih.gov

Allosteric Effects on Protease Activity

Allosteric regulation occurs when the binding of a molecule (an effector) to a site on the enzyme distinct from the active site causes a conformational change that alters the enzyme's catalytic activity. nih.gov This regulation can either enhance (activation) or diminish (inhibition) the enzyme's function. nih.gov While allosteric regulation is a well-documented mechanism for many enzymes, its role in controlling protease activity, particularly through small-molecule effectors, is less common but an area of growing interest. nih.gov

In the context of proteases, allosteric mechanisms can provide a sophisticated layer of control over their powerful and irreversible actions. nih.gov For instance, research on the proteasome, a large multi-enzyme complex, has revealed that its different active sites can allosterically regulate one another. nih.gov Substrates that bind to one type of active site can stimulate or inhibit the activity of other, distinct active sites within the complex. nih.gov This suggests a coordinated, cyclical mechanism for protein degradation. nih.gov

While specific examples of small molecules allosterically modulating the hydrolysis of this compound are not extensively detailed in the provided literature, the principle remains a significant area of study. The identification of allosteric sites on proteases presents attractive alternative targets for drug development, as allosteric modulators can offer greater specificity than inhibitors that target the highly conserved active site. nih.gov

Spectrophotometric Assay Development and Optimization

Principles of Colorimetric Detection at 405 nm

The utility of Succinyl-alanyl-alanine-4-nitroanilide as a substrate in protease assays is predicated on a straightforward colorimetric principle. The substrate itself is a virtually colorless compound. However, upon enzymatic hydrolysis of the amide bond between the alanine (B10760859) and the 4-nitroanilide moiety, a yellow product, p-nitroaniline (pNA), is released. nih.gov

This enzymatic reaction can be represented as follows: this compound + H₂O ---(Protease)--> Succinyl-alanyl-alanine + p-nitroaniline

The liberated p-nitroaniline possesses a distinct absorbance maximum in the visible light spectrum, typically measured between 405 nm and 410 nm. sigmaaldrich.com The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of p-nitroaniline produced. Consequently, by monitoring the change in absorbance over time, one can quantify the rate of the enzymatic reaction. This rate is a direct measure of the protease's activity under the specific assay conditions. The relationship between absorbance and product concentration is defined by the Beer-Lambert law, allowing for the calculation of the reaction velocity.

Assay Miniaturization and High-Throughput Screening Formats

The fundamental principles of the this compound assay lend themselves well to miniaturization and adaptation for high-throughput screening (HTS). agilent.com The ability to perform the assay in a small volume without complex separation steps is a significant advantage. The transition from single-cuvette spectrophotometers to multi-well plate readers has been pivotal in this regard.

Assays are commonly performed in 96-well or 384-well microtiter plates, which drastically reduces the required volume of expensive reagents, such as the enzyme and substrate, and allows for the simultaneous testing of numerous samples, including various enzyme concentrations, substrate concentrations, or potential inhibitors. medchemexpress.comnih.gov Automated liquid handling systems can be employed to dispense reagents accurately and rapidly, further enhancing throughput and reproducibility. agilent.com This HTS format is invaluable for applications like drug discovery, where large libraries of chemical compounds are screened for their ability to inhibit or modulate protease activity. nih.gov

Optimization of Reaction Conditions for Specific Proteases

To ensure the accuracy, sensitivity, and specificity of an assay using this compound, it is imperative to optimize the reaction conditions for the particular protease being investigated.

The activity of proteases is highly dependent on the pH of the reaction environment. Therefore, the selection of an appropriate buffer system is critical. The buffer must maintain a stable pH at the optimal value for the specific enzyme's activity while not interfering with the reaction itself.

For instance, when assaying leukocyte elastase activity with the related substrate N-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide, a 0.1 M HEPES buffer at pH 7.5 has been successfully used. sigmaaldrich.com Other commonly employed buffers in protease assays include Tris-HCl and Glycine-NaOH, which are effective in the neutral to alkaline pH ranges where many proteases, particularly serine proteases, exhibit optimal activity. nih.gov The optimal pH for a given protease using this substrate must be determined empirically by testing the enzyme's activity across a range of pH values.

Table 1: Common Buffer Systems for Protease Assays

| Buffer System | Typical pH Range | Common Use Case |

|---|---|---|

| Phosphate | 6.0 - 8.0 | General protease assays, though potential for inhibition should be checked. nih.gov |

| Tris-HCl | 7.0 - 9.0 | Assays for proteases with neutral to alkaline pH optima. nih.gov |

| HEPES | 6.8 - 8.2 | Often used for elastase assays, provides good buffering capacity at physiological pH. sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

The relationship between the rate of an enzyme-catalyzed reaction and the substrate concentration is typically described by Michaelis-Menten kinetics. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the concentration increases, the rate begins to level off as the enzyme's active sites become saturated.

To ensure that the measured activity is truly reflective of the enzyme concentration, the assay should be performed under conditions where the substrate concentration is not the limiting factor. This usually means using a substrate concentration that is significantly higher than the Michaelis constant (Km) for the enzyme, often 10- to 20-fold higher. However, excessively high concentrations of some p-nitroanilide substrates can lead to substrate inhibition or issues with solubility. Therefore, it is essential to perform a substrate concentration curve to determine the optimal range where the reaction rate is maximal (Vmax) and linear with respect to enzyme concentration. This involves measuring the initial reaction velocity at various concentrations of this compound while keeping the enzyme concentration constant.

The rate of p-nitroaniline formation should be linear with respect to both the enzyme concentration and the incubation time. To optimize the enzyme concentration, a series of dilutions of the enzyme solution should be assayed. The resulting plot of reaction rate versus enzyme concentration should yield a straight line passing through the origin. The chosen enzyme concentration for subsequent experiments should fall within this linear range.

Similarly, the reaction time must be selected to ensure that the initial reaction velocity is being measured. This means the reaction should be monitored or stopped while the rate of product formation is still linear. If the incubation time is too long, the reaction rate may decrease due to factors such as substrate depletion, product inhibition, or enzyme instability. Typical incubation times for p-nitroanilide-based assays range from 10 to 30 minutes, but the optimal time should be confirmed experimentally by taking measurements at several time points. researchgate.netmdpi.com

Table 2: Example of Reaction Time Optimization Data

| Incubation Time (minutes) | Absorbance at 405 nm (ΔA/min) | Linearity |

|---|---|---|

| 5 | 0.052 | Linear |

| 10 | 0.051 | Linear |

| 15 | 0.050 | Linear |

| 30 | 0.045 | Decreasing |

This table is interactive and illustrates a hypothetical optimization experiment.

Troubleshooting and Interference Mitigation in Spectrophotometric Assays

While spectrophotometric assays using this compound are robust, various factors can interfere with the accuracy of the measurements.

A primary source of interference is the presence of other compounds in the sample that absorb light at or near 405 nm. For example, in complex biological samples, substances like hemoglobin or bilirubin (B190676) can contribute to the background absorbance. To correct for this, a proper blank control is essential. This blank should contain all the components of the reaction mixture, including the biological sample, but exclude the substrate. The absorbance of this blank is then subtracted from the absorbance of the test sample.

Another potential issue is the presence of endogenous inhibitors or activators in the sample. Their effect can be assessed by spiking a known amount of purified enzyme into the sample and measuring the recovery of its activity.

Precipitation of either the substrate or the tested compounds can cause light scattering, leading to erroneously high absorbance readings. Visual inspection of the wells and centrifugation of samples prior to reading can help mitigate this. Furthermore, some compounds may interfere with the color development of p-nitroaniline itself. researchgate.net It is also crucial to account for the spontaneous, non-enzymatic hydrolysis of the substrate, which can be measured in a control reaction lacking the enzyme. illinois.edu Careful experimental design, including the use of appropriate controls, is paramount to troubleshooting and mitigating these potential sources of error.

Molecular Interactions and Structural Biology Studies

Computational Approaches to Enzyme-Substrate Docking

Computational methods are powerful tools for predicting and analyzing the interaction between an enzyme and a substrate like Succinyl-alanyl-alanine-4-nitroanilide. These in silico techniques model the physical and chemical properties of both molecules to simulate their binding.

Predicting the binding site of a ligand on an enzyme is a crucial step in understanding its function. For protease enzymes, this involves identifying the active site where the substrate, this compound, binds. Computational tools and web servers are often used to predict these active sites based on the enzyme's structure. For instance, in a study on a Rand serine protease, the active site was predicted, and subsequent docking analysis showed that a similar substrate, N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide, docked very near the predicted catalytic triad (B1167595) (His64, Asp102, and Ser221). researchgate.net The analysis identified numerous amino acid residues involved in the binding, highlighting the complexity of the interaction. researchgate.net

The table below summarizes the amino acid residues of a Rand protease predicted to be involved in binding with a substrate analogous to this compound.

| Interacting Residue | Residue Type |

| Asp32 | Amino Acid |

| Ser33 | Amino Acid |

| Ser62 | Amino Acid |

| His64 (Catalytic Triad) | Amino Acid |

| Leu96 | Amino Acid |

| Thr99 | Amino Acid |

| Gly100 | Amino Acid |

| Ser101 | Amino Acid |

| Ser125 | Amino Acid |

| Leu126 | Amino Acid |

| Gly127 | Amino Acid |

| Ala152 | Amino Acid |

| Gly154 | Amino Acid |

| Asn155 | Amino Acid |

| Tyr217 | Amino Acid |

| Asn218 | Amino Acid |

| Gly219 | Amino Acid |

| Thr220 | Amino Acid |

| Ser221 (Catalytic Triad) | Amino Acid |

| Met222 | Amino Acid |

| Data derived from docking studies of a Rand serine protease with N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide. researchgate.net |

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, revealing information about its stability, flexibility, and the conformational changes that occur over time. mdpi.comnih.gov By simulating the movements of atoms, MD can validate docking results and provide deeper insights into the binding mechanism. researchgate.net

Key parameters analyzed in MD simulations of enzyme-substrate complexes include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time from a reference structure, indicating the stability of the complex. A stable complex will show lower and more consistent RMSD values. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher RMSF values for residues in the active site can signify induced-fit movements upon substrate binding. researchgate.net

Radius of Gyration (Rg): Represents the compactness of the protein structure. Changes in Rg can indicate conformational changes or unfolding. researchgate.net

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent, which can change as the substrate binds and is accommodated within the active site. researchgate.net

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the enzyme and substrate are critical for binding and are tracked throughout the simulation. researchgate.net

In studies of proteases, MD simulations have confirmed the stability of enzyme-inhibitor complexes and helped to understand the effects of mutations on the enzyme's dynamics and stability. researchgate.netnih.govrsc.org For example, simulations can show how the binding of a ligand stabilizes the enzyme, highlighting specific interaction hotspots. mdpi.com

Determinants of Substrate Recognition and Binding Affinity

The specificity of a protease for a substrate like this compound is determined by the precise molecular interactions within the active site. Binding affinity is a measure of the strength of these interactions.

The primary forces governing substrate recognition and affinity include:

Nonpolar (Van der Waals) Interactions: These are often the main contributors to binding affinity, arising from the complementary shapes of the substrate and the enzyme's binding pocket. rsc.org

Electrostatic Interactions: These include hydrogen bonds and salt bridges between charged or polar residues of the enzyme and the substrate. While crucial for specificity, their net contribution to affinity can be modulated by the desolvation penalty upon binding. rsc.org

Solvation Energy: This term accounts for the energy change associated with removing the substrate and the binding site from the solvent. rsc.org

Studies have shown that a high degree of structural complementarity leads to stronger nonpolar interactions and, consequently, higher binding affinity. rsc.org In some cases, mutations that enhance solvent-mediated electrostatic interactions can dramatically increase binding affinity and inhibitory strength. rsc.org

Role of Specific Amino Acid Residues in Protease Active Sites

The catalytic activity of proteases relies on a small number of key amino acid residues precisely positioned within the active site. For serine proteases, which are known to cleave this compound, the active site is typically characterized by a catalytic triad. mbl.or.kr

The canonical serine protease catalytic triad consists of:

Serine (Ser): Acts as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate. researchgate.net

Histidine (His): Functions as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. researchgate.net

Aspartic Acid (Asp): Orients the histidine residue and stabilizes the positive charge that develops on its imidazole (B134444) ring during catalysis. mbl.or.kr

Site-directed mutagenesis is a key experimental technique used to confirm the roles of these residues. nih.govscirp.org By replacing a suspected active site residue with a non-functional amino acid like alanine (B10760859), researchers can observe the effect on catalytic activity. For example, in a study on the Tsp protease, individual alanine substitutions at Ser-430, Asp-441, and Lys-455 resulted in inactive enzymes, confirming their participation in catalysis. nih.gov Interestingly, this study suggested a serine-lysine dyad mechanism, highlighting variations in active site architecture. nih.gov

The table below summarizes the roles of key residue types in the active sites of proteases.

| Residue/Component | Typical Amino Acids | Primary Role in Catalysis |

| Nucleophile | Serine, Cysteine | Attacks the substrate's peptide bond. researchgate.net |

| General Base/Acid | Histidine | Activates the nucleophile by accepting/donating a proton. researchgate.net |

| Stabilizing Residue | Aspartic Acid | Orients the histidine and stabilizes charge. mbl.or.kr |

| Oxyanion Hole | Backbone Amides (e.g., Glycine, Serine) | Stabilizes the negatively charged tetrahedral intermediate formed during catalysis. scirp.org |

| This table represents a generalized model of a serine protease active site. |

In addition to the catalytic triad, residues in the "oxyanion hole" stabilize the transition state by forming hydrogen bonds with the carbonyl oxygen of the substrate's cleaved bond. scirp.org Furthermore, residues lining the entrance to the active site and forming the substrate-binding pockets (e.g., S1, S2 pockets) are crucial for determining substrate specificity through steric and chemical complementarity. mbl.or.krscirp.org

Applications of Succinyl Alanyl Alanine 4 Nitroanilide in Diverse Biological Systems

Protease Activity Assessment in Animal Models and Tissues

The substrate has been instrumental in elucidating the role of proteases in various physiological and pathological conditions in animal models and tissues.

Proteases from Biological Fluids (e.g., human high-density lipoproteins, sheep milk)

Succinyl-alanyl-alanine-4-nitroanilide and its derivatives are valuable for characterizing proteases present in various biological fluids.

Human High-Density Lipoproteins (HDL): Research has identified enzymes associated with human high-density lipoproteins that can hydrolyze succinyl-trialanine p-nitroanilide. nih.gov These enzymes are involved in a sequential reaction. First, one enzyme fraction cleaves the substrate into succinyl-dialanine and alanine (B10760859) p-nitroanilide. A second enzyme fraction then cleaves alanine p-nitroanilide into alanine and p-nitroaniline. nih.gov The first enzyme was inhibited by dithiothreitol, EDTA, and 1,10-phenanthroline (B135089), while the second was inhibited by 1,10-phenanthroline and bestatin. nih.gov Interestingly, a portion of an elastase-like enzyme found in human serum, which is active against this substrate, was found to be associated with low and very low-density lipoproteins. nih.gov

Sheep Milk: In the dairy industry and food science, this substrate has been used to quantify elastase activity in biological fluids such as sheep milk. nih.gov The presence and activity of endogenous proteases like elastase in milk can influence its processing properties and the quality of dairy products. nih.gov Studies have shown that elastase content in sheep milk can increase significantly during lactation. nih.gov This has implications for cheese making, as excessive proteolysis can affect curd formation and texture. The use of this compound allows for the monitoring of such enzymatic activities.

The table below summarizes the findings on proteases from biological fluids that are active on this compound or its derivatives.

| Biological Fluid | Enzyme/Protease | Findings |

| Human High-Density Lipoproteins | Two associated enzymes | Sequential hydrolysis of succinyl-trialanine p-nitroanilide. nih.gov |

| Human Serum | Elastase-like enzymes | One enzyme is associated with low and very low-density lipoproteins. nih.gov |

| Sheep Milk | Elastase | Activity increases during lactation, impacting milk properties. nih.gov |

Enzyme Characterization from Specific Organs or Cell Types

The substrate has been applied to characterize proteases from specific cell types and in the context of diseases affecting particular organs.

Alveolar Macrophages: As mentioned earlier, studies on alveolar macrophages from several animal species did not detect elastase activity using succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide, indicating that these cells, when unstimulated, may not produce an elastase capable of cleaving this substrate. nih.gov This is a significant finding for understanding the specific enzymatic profile of these lung-resident immune cells.

Serum in Hepatic Disorders: In clinical chemistry, the hydrolysis of succinyl-trialanine p-nitroanilide has been used to characterize metalloendopeptidases in the serum of patients with hepatobiliary disorders. nih.govnih.gov Elevated levels of serum "elastase-like" activity in these patients were found to be due to the combined action of a metalloendopeptidase that cleaves the substrate initially, followed by an aminopeptidase (B13392206) that completes the hydrolysis. nih.gov One of these enzymes was found to be sensitive to the chelating agent EDTA and was associated with lipoproteins. nih.gov This application demonstrates the utility of the substrate in identifying and characterizing enzymes as potential biomarkers for specific diseases.

Characterization of Microbial Proteases

Microbial proteases are of great industrial and biotechnological importance. This compound serves as a key reagent for the discovery and characterization of novel microbial enzymes.

Bacterial Proteases (e.g., Bacillus subtilis proteases)

Bacillus subtilis is a well-known producer of various industrial enzymes, including proteases. nih.gov The characterization of these proteases is crucial for their application in detergents, food processing, and pharmaceuticals. This compound and similar substrates are used to assay the activity of serine proteases from Bacillus species. For example, the rand serine protease from Bacillus subtilis has been studied for its interaction with N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide, a related substrate. nih.gov Such studies help in understanding the structure-function relationship of these enzymes. Bacillus subtilis encodes a variety of proteases, including serine, cysteine, aspartic, and metalloproteases, and substrates like this compound are vital for distinguishing their activities. mdpi.com

The table below provides an overview of the types of proteases from Bacillus subtilis.

| Protease Type | Cellular Location | Role |

| Serine Proteases | Cytoplasm, Membrane, Extracellular | Protein quality control, processing, nutrition |

| Cysteine Proteases | Cytoplasm | Protein quality control |

| Aspartic Proteases | Cytoplasm | Protein quality control |

| Metalloproteases | Cytoplasm, Membrane, Extracellular | Protein quality control, processing |

Fungal Proteases

Fungi are a rich source of a wide variety of proteases, which are classified based on their catalytic site as serine, cysteine, aspartic, and metalloproteases. nih.gov These enzymes have diverse applications in biotechnology and are often produced through fermentation. nih.gov Fungal proteases can be active over a broad pH range, from acidic to alkaline. nih.gov

While direct studies extensively using this compound for a wide range of fungal proteases are not as commonly reported as for bacterial or mammalian enzymes, the principles of its application remain the same. Given that many fungi, such as those from the genus Aspergillus, produce serine proteases, it is plausible that this substrate can be used for their characterization. mdpi.com For instance, a study on a protease from Aspergillus fumigatus used N-succinyl-Gly-Gly-Phe-p-nitroanilide to measure its amidolytic activity, demonstrating the utility of similar p-nitroanilide substrates in mycology. researchgate.net The characterization of fungal proteases often involves determining their substrate specificity, and synthetic peptides like this compound are valuable tools in this process.

The general properties of fungal proteases are summarized in the table below.

| Protease Class | Optimal pH | General Characteristics |

| Acidic Proteases | 2.0 - 6.0 | Depend on aspartic acid residues for activity. nih.gov |

| Neutral Proteases | 6.0 - 8.0 | Often metalloproteases. nih.gov |

| Alkaline Proteases | 8.0 - 13.0 | Typically serine proteases. nih.gov |

Plant Protease Research

Proteases in Plant Development and Stress Responses

Proteases are integral to the life cycle of plants, playing critical roles in growth, development, and adaptation to environmental challenges. diva-portal.org These enzymes are involved in a wide array of physiological processes, including the mobilization of storage proteins during seed germination, the turnover of cellular proteins, and the regulation of programmed cell death. diva-portal.org In response to both biotic and abiotic stresses, such as pathogen attack, drought, or salinity, plants modulate their protease activity to manage damaged proteins and initiate signaling cascades that lead to adaptive responses. diva-portal.org

The study of plant proteases often relies on the use of specific substrates that allow for the quantification of enzymatic activity. While a variety of assay methods are employed in plant science, the use of chromogenic substrates like this compound provides a sensitive and reproducible means to investigate the activity of certain classes of proteases. However, specific documented applications of this compound in the context of plant development and stress response research are not extensively detailed in currently available literature. The general principles of protease function in these areas are well-established, highlighting the importance of tools that can elucidate the complex proteolytic networks within plants.

Enzymology in Invertebrates and Other Organisms

Insect Proteases (e.g., honeybee, Drosophila melanogaster)

The study of proteases in insects is crucial for understanding their physiology, development, and interactions with the environment. This compound has found utility as a substrate in the investigation of insect proteases.

In the context of the honeybee (Apis mellifera), this substrate has been employed in serine protease inhibition assays. sigmaaldrich.com Such studies are vital for identifying and characterizing inhibitors that may play a role in regulating the bee's own physiological processes or in its defense mechanisms.

While extensive research has been conducted on the proteases of the fruit fly, Drosophila melanogaster, a model organism for genetic and developmental studies, the specific use of this compound in these studies is not prominently documented in the scientific literature. General protease activity assays in Drosophila often utilize other methods or broader-specificity substrates.

Marine Invertebrate Proteases

Marine invertebrates represent a vast and largely untapped source of novel bioactive compounds, including a diverse array of proteases and their inhibitors. The unique environmental pressures of marine ecosystems have driven the evolution of complex biochemical pathways, making these organisms a subject of intense research for potential pharmaceutical and biotechnological applications.

This compound has been utilized as a substrate in the screening of protease inhibitors from various marine invertebrates. In one such study, aqueous extracts from a range of species were tested for their ability to inhibit porcine pancreatic elastase, using this chromogenic substrate to measure enzyme activity. The results revealed significant inhibitory activity in several species, as detailed in the table below.

| Marine Invertebrate Species | Phylum | Inhibitory Activity against PPE |

|---|---|---|

| Stichodactyla helianthus | Cnidaria | Positive |

| Lissodendorix isodyctialis | Porifera | Positive |

| Holothuria mexicana | Echinodermata | Positive |

| Nerita peloronta | Mollusca | Positive |

| Actinopyga agassizii | Echinodermata | Positive |

| Isostichopus badionotus | Echinodermata | Positive |

| Bunodosoma granulifera | Cnidaria | Positive |

| Plexaura homomalla | Cnidaria | Positive |

| Eunicea calyculata | Cnidaria | Positive |

| Palythoa caribaeorum | Cnidaria | Positive |

These findings underscore the potential of marine invertebrates as a source of novel protease inhibitors, with this compound serving as a key tool in their discovery and characterization. Further research in this area may lead to the development of new therapeutic agents.

Role in Protease Inhibitor Discovery and Characterization

High-Throughput Screening Assays for Novel Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential new drugs. The colorimetric nature of Succinyl-alanyl-alanine-4-nitroanilide makes it exceptionally well-suited for HTS campaigns aimed at discovering novel protease inhibitors. chemimpex.com

The process involves setting up a large number of parallel reactions in microtiter plates. Each well contains the target protease and the this compound substrate. A different test compound from a chemical library is added to each well. If a compound is an effective inhibitor, it will block the protease's activity, preventing the cleavage of the substrate and the subsequent release of p-nitroanilide. chemimpex.com Consequently, wells containing active inhibitors will show little to no color change, while wells with inactive compounds will turn yellow. This visual or spectrophotometrically measured difference allows for the rapid identification of "hits"—compounds that warrant further investigation. ncifcrf.gov This method has been applied to discover inhibitors for a wide range of proteases, including those involved in cancer and viral infections. chemimpex.com

Determination of Inhibitor Potency (IC50, Ki)

Once initial "hits" are identified through HTS, it is crucial to quantify their potency. The two most common metrics for this are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.org

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org To determine the IC50, a series of experiments is conducted where the concentrations of the enzyme and this compound are kept constant, while the concentration of the inhibitor is varied. edx.org The rate of p-nitroanilide release is measured for each inhibitor concentration. The data is then plotted as reaction velocity versus the log of the inhibitor concentration, which typically generates a sigmoidal curve. The inflection point of this curve corresponds to the IC50 value. edx.org

Table 1: Example Data for IC50 Determination

| Inhibitor Concentration (nM) | Log [Inhibitor] | Protease Activity (%) |

| 0.1 | -1.0 | 98 |

| 1 | 0.0 | 90 |

| 10 | 1.0 | 55 |

| 20 | 1.3 | 48 |

| 50 | 1.7 | 25 |

| 100 | 2.0 | 12 |

| 1000 | 3.0 | 5 |

This interactive table illustrates the typical data collected to determine the IC50 value of an inhibitor. The IC50 is the concentration at which the protease activity is reduced to 50%, which is approximately 15 nM in this example.

While the IC50 value is widely used, it is dependent on the experimental conditions, particularly the substrate concentration. youtube.com A more fundamental and universally comparable measure of potency is the Ki , or inhibition constant. ncifcrf.govyoutube.com The Ki represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. edx.orgyoutube.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate are known. edx.orgyoutube.com Accurate determination of Ki allows for more meaningful comparisons of inhibitor potency across different studies and laboratories. ncifcrf.gov

Characterization of Inhibitor Specificity and Selectivity

An ideal drug candidate is not only potent but also highly selective, meaning it inhibits the target protease without affecting other, related proteases in the body. Poor selectivity can lead to off-target effects. This compound is a valuable tool for assessing the specificity and selectivity of an inhibitor.

To characterize an inhibitor's selectivity profile, it is tested against a panel of different proteases. For example, an inhibitor discovered in a screen using human leukocyte elastase and this compound would also be tested against other serine proteases like chymotrypsin (B1334515), trypsin, and cathepsin G. sigmaaldrich.com A related substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is readily cleaved by chymotrypsin and cathepsin G but not by human leukocyte elastase, demonstrating the principle of substrate specificity which is used to define inhibitor selectivity. sigmaaldrich.com By determining the IC50 or Ki value for each protease, a selectivity ratio can be calculated. A highly selective inhibitor will have a much lower Ki for the target protease compared to other proteases.

Table 2: Example Selectivity Profile of a Hypothetical Elastase Inhibitor

| Protease Target | Ki (nM) | Selectivity Ratio (vs. Elastase) |

| Human Leukocyte Elastase | 10 | 1 |

| Cathepsin G | 1,500 | 150-fold |

| Chymotrypsin | 12,000 | 1,200-fold |

| Trypsin | > 50,000 | > 5,000-fold |

This interactive table shows a sample selectivity profile. The inhibitor is highly potent against its intended target, Human Leukocyte Elastase, but significantly less effective against other related proteases, indicating high selectivity.

Development of Strategies Targeting Specific Proteases (e.g., for inflammatory diseases, pathogen virulence)

The ability to screen for and characterize inhibitors of specific proteases is crucial for developing targeted therapies. Many diseases involve the dysregulation of protease activity.

In inflammatory diseases , proteases like human leukocyte elastase and cathepsin G are released by immune cells and can cause significant tissue damage if left unchecked. sigmaaldrich.com this compound is a key substrate for assaying the activity of elastase, facilitating the discovery of inhibitors that could potentially treat conditions like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). sigmaaldrich.com

In the context of pathogen virulence , many bacteria, fungi, and viruses rely on proteases to replicate, invade host tissues, or evade the immune system. chemimpex.com For instance, proteases from the fungus Aspergillus fumigatus are considered virulence factors. sigmaaldrich.com More recently, intense research has focused on the proteases of viruses like SARS-CoV-2. nih.gov Although the specific peptide sequence may be varied to match the pathogen's protease, the principle remains the same: a p-nitroanilide-based substrate is used to screen for inhibitors that can block these essential pathogen enzymes, representing a promising strategy for developing new anti-infective agents. chemimpex.comnih.gov

Comparative Studies with Other Chromogenic and Fluorogenic Protease Substrates

Advantages and Limitations of Succinyl-alanyl-alanine-4-nitroanilide

As a chromogenic substrate, this compound offers several distinct advantages for enzyme assays. The core principle of its use lies in the enzymatic cleavage of the amide bond between the alanine (B10760859) residue and the p-nitroaniline (pNA) group. dcfinechemicals.comdiapharma.com This reaction releases the chromophore, pNA, which is a yellow-colored compound that can be easily and continuously monitored using a spectrophotometer at wavelengths around 405-410 nm. sigmaaldrich.comsigmaaldrich.com This provides a simple, highly reproducible, and often rapid method for determining enzyme kinetics, with many assays being completed in under thirty minutes. sigmaaldrich.comnih.gov The stability and solubility of Suc-Ala-Ala-pNA in appropriate aqueous solutions also contribute to its reliability in laboratory settings. chemimpex.com Assays using pNA-based substrates are noted for their specificity, which can overcome the limitations of older clotting-based assays that might involve multiple enzymatic reactions. nih.gov

However, the substrate also has limitations. A primary constraint of chromogenic substrates like Suc-Ala-Ala-pNA is their sensitivity compared to fluorogenic counterparts. nih.gov Fluorogenic substrates, such as those containing 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), often allow for the detection of lower enzyme concentrations because the released fluorophore can be measured with much higher sensitivity. echelon-inc.comnih.gov This means that assays using pNA substrates may require higher concentrations of the enzyme or substrate to generate a reliably measurable signal. nih.gov Another limitation is the potential for a lack of absolute specificity. While the peptide sequence (Ala-Ala) directs certain proteases to the cleavage site, other proteases may also exhibit activity towards this substrate, which can complicate the analysis of complex biological samples containing multiple proteases. nih.gov Furthermore, since synthetic substrates mimic only a small part of a natural protein substrate, the measured activity may not fully reflect the enzyme's biological activity on its native targets. nih.gov

Comparison of Kinetic Parameters and Specificity Profiles with Related Substrates

The specificity of a protease substrate is determined by its peptide sequence. This compound belongs to a family of succinylated p-nitroanilide substrates, each designed to target different classes of proteases based on their preferred cleavage sites. Comparing its kinetic parameters and specificity with related substrates highlights its unique utility.

For instance, Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA) is a well-established and routinely used substrate for elastase. sigmaaldrich.comcaymanchem.com Elastase preferentially cleaves after small, hydrophobic amino acids like alanine and valine. nih.gov In contrast, Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a sensitive substrate for chymotrypsin (B1334515), which favors cleavage after large aromatic residues like phenylalanine. pnas.orgbachem.comsigmaaldrich.com Suc-AAPF-pNA is also cleaved by cathepsin G and chymase but is notably not hydrolyzed by human leukocyte elastase. sigmaaldrich.commedchemexpress.com

The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), quantify the enzyme-substrate interaction. While specific kinetic data for Suc-Ala-Ala-pNA is not extensively documented in comparative studies, its specificity can be inferred from its structure and the known preferences of proteases. The di-alanine sequence suggests it would be a substrate for proteases that recognize short, neutral amino acid sequences. This places its specificity profile as distinct from the elastase-specific tri-alanine substrate and the chymotrypsin-specific Pro-Phe substrate. For example, studies on chymotrypsin have shown that extending the peptide chain and introducing different amino acids can significantly alter the kinetic parameters kcat and Km. nih.gov

The following table provides a comparison of related pNA and fluorogenic substrates and their primary enzyme targets and kinetic constants where available.

| Substrate Name | Peptide Sequence | Reporter Group | Primary Target Enzyme(s) | Reported Km (μM) |

|---|---|---|---|---|

| This compound | Suc-Ala-Ala | pNA | Proteases recognizing di-alanine | N/A |

| Succinyl-Ala-Ala-Ala-p-nitroanilide | Suc-Ala-Ala-Ala | pNA | Elastase sigmaaldrich.comcaymanchem.com | N/A |

| Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-Ala-Ala-Pro-Phe | pNA | Chymotrypsin, Cathepsin G sigmaaldrich.commedchemexpress.com | 60 (for Chymotrypsin), 1700 (for Cathepsin G) medchemexpress.com |

| Succinyl-Ala-Ala-Pro-Phe-AMC | Suc-Ala-Ala-Pro-Phe | AMC | Chymotrypsin, Pancreatic Elastase echelon-inc.com | N/A |

Synergistic Use with Other Substrates for Comprehensive Protease Characterization

No single substrate can provide a complete picture of a protease's activity or the complex proteolytic environment of a biological sample. nih.gov Therefore, a crucial strategy in protease research is the synergistic use of a panel of substrates with varying specificities. nih.govpnas.org This approach is essential for distinguishing between enzymes with overlapping substrate preferences and for accurately characterizing the function of newly discovered proteases.

The use of this compound in combination with other substrates allows for a more comprehensive "fingerprinting" of proteolytic activity. For example, a researcher might assay a sample with:

Suc-Ala-Ala-pNA to detect activity towards di-alanine sequences.

Suc-Ala-Ala-Ala-pNA to specifically quantify elastase-like activity. sigmaaldrich.com

Suc-Ala-Ala-Pro-Phe-pNA to measure chymotrypsin-like activity. bachem.com

A substrate for trypsin-like enzymes (e.g., Benzoyl-Arg-pNA) that cleave after basic residues.

By comparing the rates of hydrolysis of these different substrates, a detailed profile of the proteases present in a sample can be constructed. This multi-substrate approach is a cornerstone of functional screening and has been expanded into high-throughput methods using large, diverse libraries of peptide substrates to globally profile protease specificity. nih.govresearchgate.netpnas.org These library-based approaches, often coupled with mass spectrometry or fluorescence detection, allow for the creation of detailed specificity maps that are invaluable for understanding protease biology and for the development of specific inhibitors. pnas.orgresearchgate.net

Future Directions and Emerging Research Avenues

Integration with Advanced Proteomics and Activity-Based Probes

The field of proteomics, which studies the entire complement of proteins in a biological system, is increasingly focused on protein function and activity rather than just abundance. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic technique that employs chemical probes to label and characterize active enzymes within complex biological mixtures. wikipedia.org

Succinyl-alanyl-alanine-4-nitroanilide serves as an important foundational structure for the development of more sophisticated activity-based probes (ABPs). An ABP typically consists of three key components: a recognition sequence, a reactive group (or "warhead"), and a reporter tag. researchgate.net The peptide sequence 'Alanyl-Alanine' is a recognition element for elastase. This sequence can be chemically modified and coupled to a reactive group that forms a covalent bond with a nucleophilic residue in the enzyme's active site, and a reporter tag (like a fluorophore or biotin) for detection and enrichment. wikipedia.orgresearchgate.net

The transition from a substrate to an ABP allows for the direct visualization and identification of active proteases in living cells or tissues. nih.gov For instance, a study on human neutrophil elastase (NE) demonstrated the design of an ultrasensitive activity-based probe derived from an optimized peptide substrate. pnas.org This approach allows for the imaging of active elastase in biological processes like neutrophil extracellular trap (NET) formation. pnas.org By using the specificity profile of substrates like this compound, researchers can design ABPs to selectively target and identify active elastase and related proteases in complex proteomes, providing a more accurate picture of their roles in health and disease. nih.govstanford.edu This is a significant advantage over traditional methods that measure protein levels, which may not correlate with enzymatic activity due to the presence of inactive zymogens or endogenous inhibitors. wikipedia.org

Design of Next-Generation Substrates with Enhanced Specificity or Detection Capabilities

The fundamental structure of this compound provides a template for the rational design of novel substrates with improved characteristics. Research is moving towards creating substrates with greater sensitivity, higher selectivity for specific proteases, and more versatile detection methods. nih.govresearchgate.net